3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
説明
The compound 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide features a pyrrolo[3,2-d]pyrimidine core substituted with:
- A 4-chlorophenyl group at position 2.
- A 5-methyl group.
- A carboxamide moiety at position 7, linked to a 4-fluoro-3-nitrophenyl substituent.
特性
分子式 |
C20H13ClFN5O5 |
|---|---|
分子量 |
457.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H13ClFN5O5/c1-25-9-13(18(28)23-11-4-7-14(22)15(8-11)27(31)32)16-17(25)19(29)26(20(30)24-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,23,28)(H,24,30) |
InChIキー |
LTQFBWOIFCKDML-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] |
製品の起源 |
United States |
準備方法
Cyclization of Dichloropyrimidine Precursors
The pyrrolo[3,2-d]pyrimidine scaffold is typically constructed via Cu-catalyzed cyclization of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine or analogous nucleophiles. For the target compound, 5-methyl substitution is achieved by substituting cyclopentylamine with methylamine derivatives. Reaction conditions involve:
-
Catalyst : CuI (5–10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : Dimethylformamide (DMF) at 80–100°C
-
Time : 12–24 hours
This method yields the 5-methyl-2,4-dichloropyrrolo[3,2-d]pyrimidine intermediate, which is subsequently functionalized at the 3- and 7-positions.
Functionalization of the Pyrrolo[3,2-d]Pyrimidine Core
Introduction of the 4-Chlorophenyl Group
The 3-position is substituted with 4-chlorophenyl via nucleophilic aromatic substitution (SNAr):
Carboxamide Formation at Position 7
The 7-carboxamide moiety is introduced via acid chloride coupling:
-
Chlorination : Treat 7-carboxylic acid derivative with SOCl2 in anhydrous DCM.
-
Amidation : React the acid chloride with 4-fluoro-3-nitroaniline in acetonitrile/N-methyl-2-pyrrolidone (NMP) at 55–60°C.
-
Workup : Adjust pH to 4–5 with Na2CO3, extract with ethyl acetate, and concentrate under reduced pressure.
Nitro Group Installation and Final Modifications
Nitration of the Aryl Ring
The 4-fluoro-3-nitrophenyl group is pre-synthesized via nitration of 4-fluorophenyl precursors:
-
Purification : Recrystallization from ethyl acetate/hexane yields 4-fluoro-3-nitroaniline, which is coupled as described in Section 2.2.
Purification and Crystallization
Column Chromatography
Crude products are purified using silica gel chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA). For the target compound, PE:EA (3:1) elutes impurities, while PE:EA (1:2) isolates the product.
Recrystallization
Final recrystallization from acetone/methanol (1:1) at room temperature for 15 days yields colorless needles.
Analytical Data and Characterization
Spectroscopic Confirmation
Comparative Yields and Conditions
Challenges and Optimization
化学反応の分析
科学研究の応用
3-(4-クロロフェニル)-N-(4-フルオロ-3-ニトロフェニル)-5-メチル-2,4-ジオキソ-2,3,4,5-テトラヒドロ-1H-ピロロ[3,2-d]ピリミジン-7-カルボキサミドは、科学研究において様々な応用を持っています。
化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合を含む潜在的な生物学的活性を調査されています。
医学: 癌や炎症性疾患などの様々な疾患の治療における治療の可能性を模索されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
作用機序
3-(4-クロロフェニル)-N-(4-フルオロ-3-ニトロフェニル)-5-メチル-2,4-ジオキソ-2,3,4,5-テトラヒドロ-1H-ピロロ[3,2-d]ピリミジン-7-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、酵素活性を阻害したり、受容体機能を調節したりすることで、様々な生物学的効果をもたらす可能性があります。その分子経路に関する詳細な研究は、その可能性と応用を完全に理解するために不可欠です。
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Carboxamide Group
Compound A :
3-(4-Chlorophenyl)-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Key Difference : Lacks the 3-nitro group on the phenyl ring.
Compound B :
N-(3-Chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Key Difference : Substituent is 3-chloro-4-methylphenyl.
- The chloro group retains electron withdrawal but lacks the nitro group’s polarity.
Compound C :
3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Key Difference : Aliphatic phenethyl group instead of aromatic substituent.
- Impact : The phenethyl chain introduces flexibility and increased lipophilicity, which may improve blood-brain barrier penetration but reduce target specificity.
Core Heterocycle Modifications
Compound D :
N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Key Difference : Pyrazolo[1,5-a]pyrimidine core instead of pyrrolo[3,2-d]pyrimidine.
Compound E :
4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Key Difference : Thioxo (S=O) group replaces one of the dioxo groups.
- Impact : The sulfur atom may enhance metabolic stability but reduce electronic conjugation, affecting binding to oxygen-dependent enzymes.
Electronic and Physicochemical Properties
生物活性
The compound 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (commonly referred to as F216-0193) is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 457.8 g/mol |
| Molecular Formula | C20H13ClF5N5O5 |
| LogP | 2.5742 |
| LogD | 1.9076 |
| Polar Surface Area | 96.486 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
Biological Activity Overview
The biological activity of F216-0193 has been evaluated through various in vitro and in vivo studies. Preliminary findings suggest that this compound exhibits significant pharmacological properties, including:
- Antitumor Activity : Studies have indicated that F216-0193 acts as an inhibitor of certain kinases involved in tumor progression. Its structural similarity to known kinase inhibitors suggests it may target pathways critical for cancer cell proliferation and survival.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in animal models. This activity may be attributed to its ability to modulate signaling pathways associated with inflammation.
The mechanisms by which F216-0193 exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structure-activity relationship (SAR) studies:
- Kinase Inhibition : F216-0193 may inhibit specific kinases such as Aurora Kinase and PDGF receptor kinases, which are pivotal in cell cycle regulation and tumorigenesis.
- Acetylcholinesterase Inhibition : Recent studies have suggested that compounds similar to F216-0193 can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This property may have implications for neurodegenerative diseases.
Case Studies
Several research articles have documented the biological activities of compounds related to F216-0193:
- In Vitro Studies : A study conducted on a series of pyrrolopyrimidine derivatives demonstrated that modifications in their structure significantly influenced their inhibitory activity against AChE and various kinases .
- Toxicological Assessments : In a toxicological study involving rat models, the administration of F216-0193 at varying doses revealed dose-dependent effects on liver and lung tissues, with significant inhibition of pMAPK signaling pathways observed .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrimidine precursors followed by functionalization. Key steps include:
Formation of the pyrrolo[3,2-d]pyrimidine core via acid-catalyzed cyclization (e.g., using acetic anhydride or polyphosphoric acid).
Introduction of the 4-chlorophenyl and 4-fluoro-3-nitrophenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Methylation at the 5-position using methyl iodide under basic conditions.
- Critical Parameters :
- Solvent choice (DMF or THF for coupling steps).
- Temperature control (<60°C to avoid nitro group decomposition).
- Catalysts (e.g., Pd(PPh₃)₄ for cross-coupling).
Q. How is the compound characterized structurally, and what crystallographic data are available?
- Techniques :
- Single-crystal X-ray diffraction confirms the planar pyrrolopyrimidine core and substituent orientations. Example Triclinic crystal system (space group P1), with bond angles deviating ≤2° from ideal geometry due to steric effects .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for methyl (δ ~2.5 ppm), nitro (δ ~8.1 ppm), and aromatic protons (δ ~7.3–7.8 ppm).
- FT-IR : Strong C=O stretches at ~1700 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹.
- Comparison : Structural analogs (e.g., fluorophenyl derivatives) show similar torsion angles (<10° variation), suggesting consistent conformational rigidity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?
- Root Causes :
- Assay conditions (e.g., pH, serum content) affecting compound stability.
- Cell line-specific expression of target enzymes (e.g., kinase isoforms).
- Mitigation :
Standardize assays using cell-free systems (e.g., purified kinases) to isolate compound-enzyme interactions.
Validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
Perform dose-response curves across ≥3 independent replicates.
- Case Study : Discrepancies in kinase inhibition (IC₅₀ = 0.1–1.2 µM) were resolved by controlling ATP concentrations (1 mM vs. 10 mM) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Workflow :
Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets. Key interactions:
- Hydrogen bonding between the carboxamide and conserved lysine residues.
- Hydrophobic contacts with methyl and chlorophenyl groups.
Molecular Dynamics (MD) : Simulate >100 ns trajectories to assess binding stability (RMSD <2 Å).
Free Energy Calculations : MM-PBSA/GBSA to estimate ΔGbinding.
- Validation : Correlate computational ΔG with experimental IC₅₀ values (R² >0.8 in kinase targets) .
Q. What experimental designs optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Approaches :
- Prodrug Modification : Introduce phosphate groups at the 2,4-dioxo positions to enhance aqueous solubility.
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., nitro group reduction).
- LogP Optimization : Replace 4-fluoro-3-nitrophenyl with less lipophilic substituents (e.g., sulfonamides) while maintaining potency.
- Data-Driven Example : Methyl substitution at the 5-position reduced LogP from 3.8 to 2.9 without compromising target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
